4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid
Description
4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted at position 2 with a 3-methylphenylformamido group and at position 4 with a methanesulfonyl group. Its molecular formula is C₁₃H₁₇NO₆S, with a molecular weight of approximately 315.34 g/mol (inferred from structurally similar compounds) .
The 3-methylphenylformamido substituent introduces aromatic and hydrophobic characteristics, which may impact solubility and biological target binding.
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-3-5-10(8-9)12(15)14-11(13(16)17)6-7-20(2,18)19/h3-5,8,11H,6-7H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMWIGCXULVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194086 | |
| Record name | 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025058-90-5 | |
| Record name | 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025058-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Formamido Group: The initial step involves the reaction of 3-methylbenzoyl chloride with an amine to form the formamido group.
Introduction of the Methanesulfonyl Group:
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the formamido group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .
Scientific Research Applications
Biological Activities
Research indicates that 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity : As a prodrug, it has been investigated for its ability to selectively target cancer cells, enhancing the efficacy of chemotherapy agents .
Drug Development
- Prodrug Formulation : The compound's structure allows it to be modified into prodrugs that can improve bioavailability and reduce side effects. This is particularly relevant in targeting specific diseases where traditional drugs may fail .
- Synthesis of Analogues : Various synthetic routes have been established to create analogues of this compound, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Case Studies
Interaction Studies
Interaction studies have focused on how 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid interacts with various biological targets. These include:
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in disease pathways, such as phosphoinositide 3-kinases (PI3K), which are crucial in cancer progression and other disorders .
- Receptor Modulation : Investigations into its effects on receptor signaling pathways have shown promise for applications in treating metabolic disorders and cancers .
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, affecting their function. The butanoic acid backbone allows the compound to interact with various cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid with six structural analogs derived from the provided evidence:
Functional Group Analysis
Methanesulfonyl vs. Sulfanyl Groups
- Methanesulfonyl (CH₃SO₂-) : Enhances acidity (pKa reduction) and polarity, improving water solubility. Commonly used in pharmaceuticals to modulate bioavailability .
Phenyl Substituents
- 3-Methylphenyl : Introduces steric hindrance and hydrophobicity, favoring interactions with hydrophobic binding pockets.
- 2-Methoxyphenyl : Methoxy group increases polarity and hydrogen-bonding capacity, altering solubility and target affinity compared to methyl .
Amide Linkage Variations
- Formamido (CONH-) : Directly attached to the phenyl ring, creating a planar structure that may restrict conformational flexibility.
Biological Activity
4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid, also known by its IUPAC name 2-[(3-methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid, is a compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid is C13H17NO5S, with a molecular weight of approximately 301.35 g/mol. The compound features a butanoic acid backbone substituted with a methanesulfonyl group and a 3-methylphenyl formamido group. Its structure is critical for its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 301.35 g/mol |
| Appearance | White powder |
| Purity | ≥ 95% |
| Storage Temperature | Room Temperature |
4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid exhibits its biological activity primarily through interaction with specific enzymes and receptors. The sulfonamide group may enhance its ability to inhibit certain enzymatic pathways, while the formamido group could facilitate binding to target proteins.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, particularly those related to cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that the compound effectively reduces inflammation in animal models by inhibiting COX and LOX activities.
- Antioxidant Properties : The presence of the methanesulfonyl group contributes to its antioxidant capacity, helping to mitigate oxidative stress in cells.
- Potential Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival.
Case Study 1: Anti-inflammatory Effects in Rodent Models
A study conducted on rodent models evaluated the anti-inflammatory effects of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid. The results indicated a significant reduction in paw edema induced by carrageenan injection, demonstrating its efficacy as an anti-inflammatory agent.
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results revealed that it effectively scavenged free radicals, suggesting potential applications in oxidative stress-related conditions.
Research Findings
Recent literature emphasizes the need for further exploration of this compound's pharmacokinetics and long-term effects. A systematic review highlighted its potential therapeutic applications, particularly in managing chronic inflammatory diseases and cancer.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In vivo (Rodent) | Significant reduction in inflammation |
| In vitro (Cell lines) | Induction of apoptosis in cancer cells |
| Antioxidant Assays | Effective radical scavenging activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid?
- Methodology :
- Step 1 : Start with a butanoic acid backbone functionalized with a methanesulfonyl group. Introduce the (3-methylphenyl)formamido moiety via a coupling reaction using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, dimethylformamide (DMF) at 60°C may improve solubility of intermediates .
- Step 3 : Purify via preparative HPLC or recrystallization (ethanol/water mixtures are common for polar derivatives) .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For instance, the methanesulfonyl group typically shows a singlet at ~3.0 ppm for methyl protons .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., calculated for : 307.08 Da) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What stability studies are critical for this compound under laboratory conditions?
- Experimental Design :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., compare with structurally similar compounds like 4-(3-Methoxyphenoxy)butyric acid, which degrades above 150°C) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Analog Synthesis : Modify the (3-methylphenyl) group to include electron-withdrawing substituents (e.g., nitro or fluoro derivatives) to assess impact on receptor binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and compare IC values .
- Contradiction Resolution : If conflicting activity data arise (e.g., high in vitro but low in vivo efficacy), evaluate pharmacokinetic parameters like solubility (logP) or plasma protein binding .
Q. What computational approaches predict the compound’s reactivity or binding modes?
- Molecular Modeling :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). The methanesulfonyl group may act as a hydrogen bond acceptor .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers prone to nucleophilic attack .
Q. How to resolve contradictions in crystallographic data for related butanoic acid derivatives?
- Case Study : Compare the torsion angles of the carboxyl group in 4-(3-Methoxyphenoxy)butyric acid (174.7°) vs. 4-(4-chlorophenoxy)butanoic acid (161.6°). Differences may arise from steric effects of substituents .
- Methodological Adjustments : Use synchrotron X-ray diffraction for higher-resolution data, and refine structures with software like SHELXL .
Q. What strategies mitigate variability in biological assay results for sulfonamide-containing compounds?
- Troubleshooting :
- Batch Consistency : Ensure uniform sulfonylation by standardizing reaction times and reagent equivalents .
- Assay Controls : Include reference compounds (e.g., Celecoxib for COX-2 inhibition) to normalize inter-assay variability .
- Statistical Analysis : Apply ANOVA to distinguish biological activity from noise in dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
